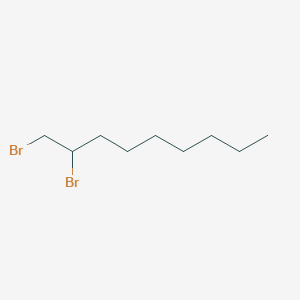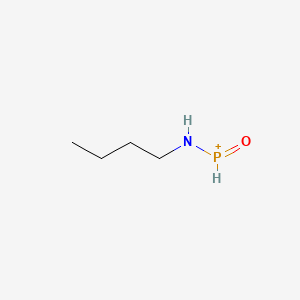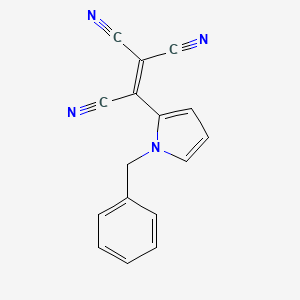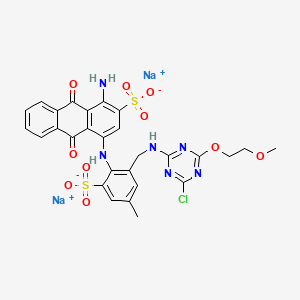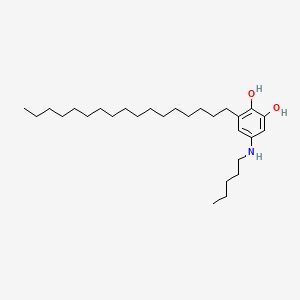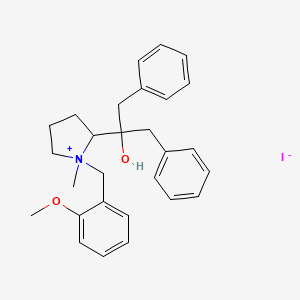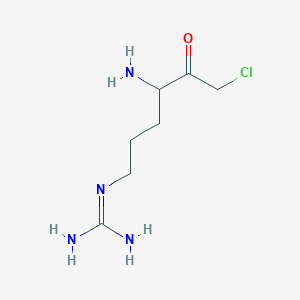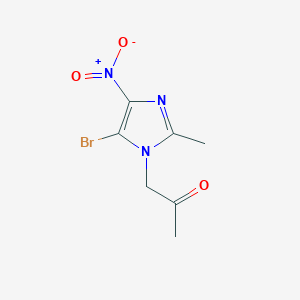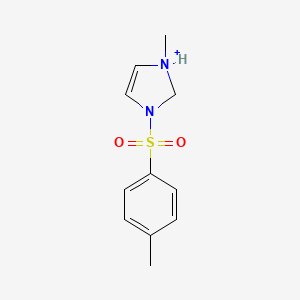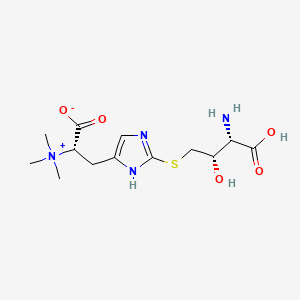
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, an ethanaminium group, and several functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- typically involves multiple steps, starting with the preparation of the imidazole ring This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as stringent reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural arrangement.
Other Imidazole Derivatives: Compounds with imidazole rings and various substituents that exhibit similar reactivity and applications.
Uniqueness: 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
78873-51-5 |
|---|---|
Formule moléculaire |
C13H22N4O5S |
Poids moléculaire |
346.41 g/mol |
Nom IUPAC |
(2S)-3-[2-[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]sulfanyl-1H-imidazol-5-yl]-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C13H22N4O5S/c1-17(2,3)8(11(19)20)4-7-5-15-13(16-7)23-6-9(18)10(14)12(21)22/h5,8-10,18H,4,6,14H2,1-3H3,(H2-,15,16,19,20,21,22)/t8-,9+,10-/m0/s1 |
Clé InChI |
PBGMXJHSCOZVQW-AEJSXWLSSA-N |
SMILES isomérique |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC[C@H]([C@@H](C(=O)O)N)O)C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C(CC1=CN=C(N1)SCC(C(C(=O)O)N)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


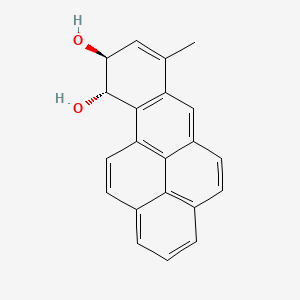
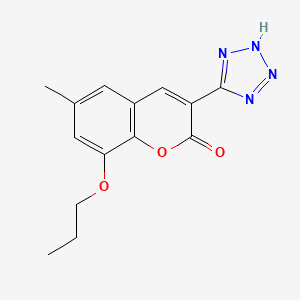
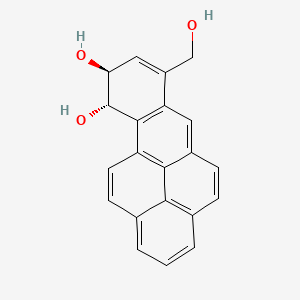
![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)

